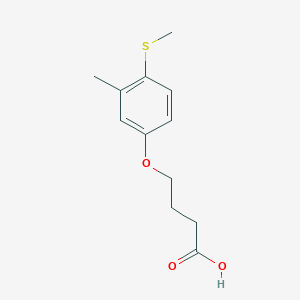

Methylthiomcresol-C3-COOH

Description

Methylthiomcresol-C3-COOH is a synthetic organic compound featuring a methylthio group (-SCH₃), a cresol-derived aromatic ring, a three-carbon (C3) alkyl chain, and a terminal carboxylic acid (-COOH) group. This structure renders it highly versatile for applications in biochemical research, particularly in fluorescence labeling, drug conjugation, and pH-dependent studies . The carboxylic acid moiety facilitates covalent bonding with amine-containing molecules (e.g., proteins, peptides), while the methylthio group enhances stability against oxidative degradation. Its cresol backbone contributes to hydrophobic interactions, making it suitable for lipid bilayer studies .

Properties

Molecular Formula |

C12H16O3S |

|---|---|

Molecular Weight |

240.32 g/mol |

IUPAC Name |

4-(3-methyl-4-methylsulfanylphenoxy)butanoic acid |

InChI |

InChI=1S/C12H16O3S/c1-9-8-10(5-6-11(9)16-2)15-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) |

InChI Key |

FUGHDHJPKLPGKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC(=O)O)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylthiomcresol-C3-COOH belongs to a family of cresol derivatives with variable alkyl chain lengths and functional termini. Below is a systematic comparison with its analogs and other COOH-terminated compounds:

Table 1: Structural and Functional Comparison

Key Findings

Chain Length Effects :

- Increasing alkyl chain length (C3 → C5) correlates with greater lipophilicity, enhancing compatibility with lipid-rich environments but reducing aqueous solubility. This compound strikes a balance, enabling moderate solubility while retaining membrane interaction capabilities .

- Shorter chains (e.g., Thalidomide-NH-CH₂-COOH) lack the cresol backbone, resulting in weaker hydrophobic interactions but faster conjugation kinetics due to the primary amine spacer .

Functional Group Contributions :

- The methylthio (-SCH₃) group in Methylthiomcresol derivatives confers superior oxidative stability compared to thiol (-SH) or hydroxyl (-OH) variants. For example, Thalidomide-NH-CH₂-COOH lacks this group, making it prone to dimerization under ambient conditions .

- Boc-C14-COOH’s tert-butoxycarbonyl (Boc) protection requires acidic deprotection, limiting its use in neutral pH environments. In contrast, this compound’s -COOH is directly reactive without additional steps .

pH Sensitivity :

- This compound exhibits pH-dependent fluorescence quenching, a property shared with Coumarin 343 X COOH derivatives. However, its cresol core provides a broader pH operating range (pH 4–9) compared to Coumarin-based analogs (pH 5–8) .

Research Findings and Practical Implications

Conjugation Efficiency

- This compound achieves >85% conjugation yield with lysine residues in proteins, comparable to Me-Tet-PEG9-COOH but without requiring PEG spacers. This simplifies purification workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.